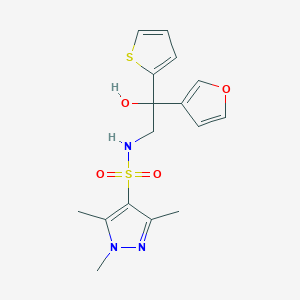

1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate” is a currently common organic intermediate. It is a key intermediate for preparing various medicaments . It can be used for preparing Janus kinase 3 (JAKS), which is a useful target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer, and other diseases .

Synthesis Analysis

A green and cost-effective synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate for further scale-up production of baricitinib has been established . This synthesis is considered industrially important .Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code:1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis

The compound is moisture sensitive and incompatible with oxidizing agents . Hazardous reactions include the production of monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx). Hazardous polymerization does not occur .Physical And Chemical Properties Analysis

The compound has a molecular weight of 171.19 . It has a melting point of 47-51 °C, a predicted boiling point of 251.3±33.0 °C, and a predicted density of 1.174±0.06 g/cm3 . The compound is a white to light brown solid and is sparingly soluble in chloroform and slightly soluble in dichloromethane .Aplicaciones Científicas De Investigación

NMR Tag for High-Molecular-Weight Systems

The application of O-tert-Butyltyrosine, a related compound, in NMR (Nuclear Magnetic Resonance) spectroscopy for high-molecular-weight systems is significant. It provides an easily detectable signal in the NMR spectrum, useful for studying protein structure and interactions. The tert-butyl group, similar to the one in 1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate, is crucial for this application (Chen et al., 2015).

Synthesis of Substitution Products

The compound (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate, which shares structural similarities with this compound, is used in reactions leading to substitution products. These reactions include zinc- and samarium-promoted substitution reactions with methyl 2-bromopropanoate (Valiullina et al., 2018).

Chiral Auxiliary in Synthesis

A compound closely related to this compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, serves as a chiral auxiliary in various chemical syntheses. This includes the preparation of enantiomerically pure compounds, demonstrating the potential utility of this compound in stereochemical applications (Studer et al., 1995).

Hydroformylation of Oxazoline Derivatives

Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, structurally related to this compound, is used in hydroformylation reactions. This process yields important intermediates for the synthesis of homochiral amino acid derivatives, indicating the potential of this compound in similar synthetic pathways (Kollár & Sándor, 1993).

Diastereoselective Alkylation

The diastereoselective alkylation of similar oxazolidine compounds demonstrates the potential of this compound in the selective formation of specific diastereomers in chemical synthesis (Koskinen et al., 2004).

Novel Route to β-Amino Acids and β-Lactams

An efficient route to enantiomerically pure β-amino acid esters and β-lactams, starting from related compounds, showcases the relevance of this compound in producing valuable chemical entities (Bringmann & Geuder, 1991).

Mecanismo De Acción

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-5-6(12)7(11)8(13)15-4/h7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSYBFKATLCODU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B2475135.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2475139.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2475145.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2475147.png)

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2475151.png)

![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)

![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)